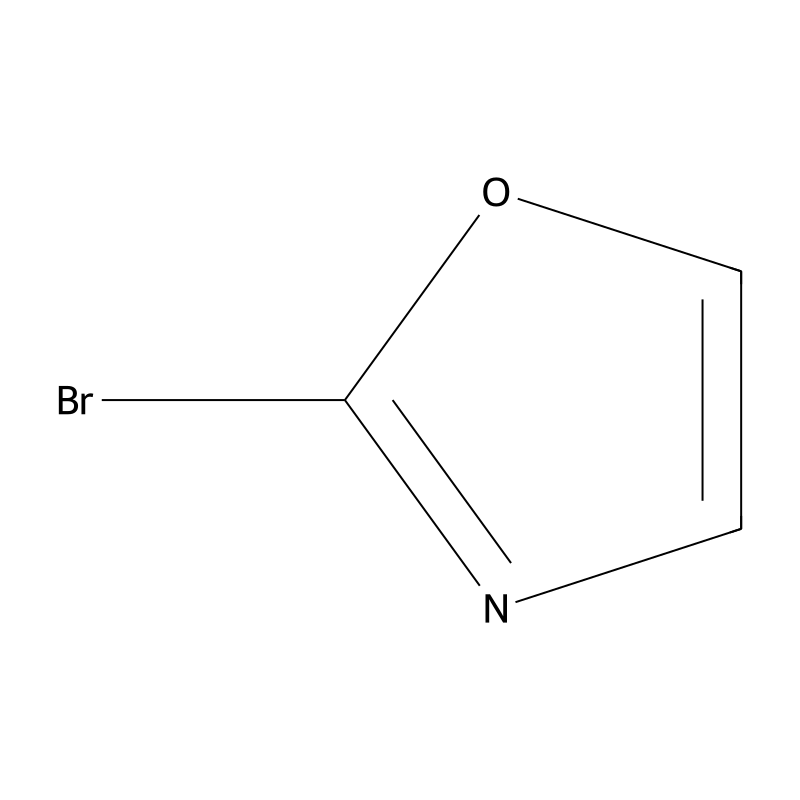2-Bromooxazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- 2-Bromooxazole serves as a valuable building block in the synthesis of more complex organic molecules. Its reactive bromine atom allows for facile substitution reactions, enabling the creation of diverse chemical structures [1].
- Research has shown its application in the synthesis of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives, potentially leading to the development of new pharmaceuticals [].
Catalyst Development:
- The unique structure of 2-Bromooxazole with its nitrogen and oxygen atoms makes it a potential candidate for catalyst development.
- Studies suggest its ability to bind and activate specific molecules, potentially leading to more efficient and selective chemical reactions [3].
Material Science:
- The aromatic nature and functional groups of 2-Bromooxazole hold promise for applications in material science.
- Research suggests its potential use in the development of new materials with specific functionalities, such as organic light-emitting diodes (OLEDs) or metal-organic frameworks (MOFs) [].
Other Potential Applications:
- Additional research explores the potential of 2-Bromooxazole in various fields, including:
- Pharmaceutical Research: Investigating its potential biological activity and role in drug discovery [5].
- Agrochemical Research: Exploring its potential use as a pesticide or herbicide [5].
2-Bromooxazole is an organic compound with the molecular formula C₃H₂BrNO and a molecular weight of 147.96 g/mol. It features a bromine atom attached to the second carbon of the oxazole ring, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. This compound is recognized for its unique structural properties that allow it to participate in various
- Skin and eye irritant: Bromine can cause irritation upon contact.
- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of derivatives.
- Cross-Coupling Reactions: It participates in palladium-catalyzed reactions such as Suzuki and Miyaura coupling, allowing for the formation of more complex molecules .
- Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, which is useful in creating substituted oxazole derivatives.
Research indicates that 2-bromooxazole exhibits noteworthy biological activities. It has been investigated for its potential as an antimicrobial agent and has shown promise in inhibiting certain enzymes relevant to cancer progression. Studies have highlighted its role in drug discovery, particularly as a scaffold for developing new therapeutic agents .
The synthesis of 2-bromooxazole can be achieved through several methods:
- Bromination of Oxazole: Direct bromination of oxazole at the C-2 position using brominating agents.
- Palladium-Catalyzed Coupling: Utilizing palladium catalysts to couple bromo derivatives with various nucleophiles .
- Regiocontrolled Synthesis: Optimized methods have been developed for regioselective synthesis, allowing for efficient production of 2-bromooxazole from suitable precursors .
2-Bromooxazole finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
- Material Science: Utilized in creating functional materials with specific electronic properties.
- Organic Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Interaction studies involving 2-bromooxazole have shown its ability to interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. For instance, its role as an enzyme inhibitor has been documented, suggesting pathways for further drug development .
Several compounds share structural similarities with 2-bromooxazole. Here are some notable examples:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-Oxazole | Heterocyclic compound | Lacks bromine but retains similar ring structure |
| 4-Bromooxazole | Brominated oxazole | Bromine at C-4 position alters reactivity |
| 5-Bromooxazole | Brominated oxazole | Bromine at C-5 position affects biological activity |
| Imidazole | Heterocyclic compound | Contains two nitrogen atoms; different reactivity |
| Thiazole | Heterocyclic compound | Contains sulfur; used in similar applications |
Uniqueness of 2-Bromooxazole: The presence of bromine at the C-2 position significantly influences its reactivity and biological activity compared to other oxazoles, making it a unique candidate for specific synthetic pathways and biological interactions.
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








